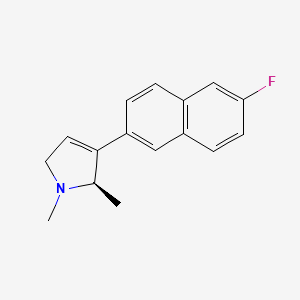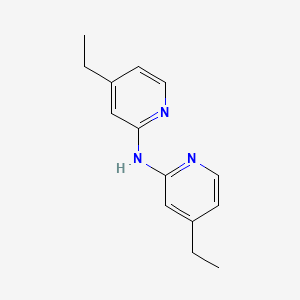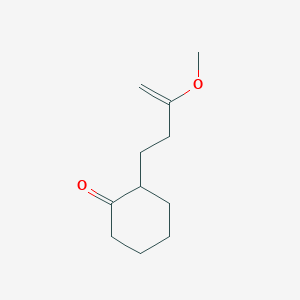
Pentanoic acid, 2-(4-chlorophenoxy)-3-oxo-, ethyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pentanoic acid, 2-(4-chlorophenoxy)-3-oxo-, ethyl ester is an organic compound with the molecular formula C13H15ClO4. This compound is a derivative of pentanoic acid and is characterized by the presence of a chlorophenoxy group and an ethyl ester group. It is used in various chemical and industrial applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of pentanoic acid, 2-(4-chlorophenoxy)-3-oxo-, ethyl ester typically involves the esterification of 2-(4-chlorophenoxy)-3-oxopentanoic acid with ethanol. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction conditions often include refluxing the mixture to ensure complete esterification.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts and solvents that can be easily recycled is also common to make the process more environmentally friendly.
Analyse Des Réactions Chimiques
Types of Reactions
Pentanoic acid, 2-(4-chlorophenoxy)-3-oxo-, ethyl ester can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group.
Substitution: The chlorophenoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: The major product is 2-(4-chlorophenoxy)-3-oxopentanoic acid.
Reduction: The major product is 2-(4-chlorophenoxy)-3-hydroxypentanoic acid.
Substitution: Products vary depending on the nucleophile used but can include various substituted phenoxy derivatives.
Applications De Recherche Scientifique
Pentanoic acid, 2-(4-chlorophenoxy)-3-oxo-, ethyl ester has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in studies involving enzyme inhibition and receptor binding due to its structural similarity to biologically active compounds.
Medicine: Research into its potential as a pharmaceutical intermediate is ongoing.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
Mécanisme D'action
The mechanism of action of pentanoic acid, 2-(4-chlorophenoxy)-3-oxo-, ethyl ester involves its interaction with various molecular targets. The chlorophenoxy group can interact with enzymes and receptors, potentially inhibiting their activity. The ester group can be hydrolyzed to release the active acid form, which can then participate in further biochemical reactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(4-chlorophenoxy)pentanoic acid: Similar structure but lacks the ethyl ester group.
2-(4-bromophenoxy)-3-oxopentanoic acid: Similar structure with a bromine atom instead of chlorine.
2-(4-fluorophenoxy)-3-oxopentanoic acid: Similar structure with a fluorine atom instead of chlorine.
Uniqueness
Pentanoic acid, 2-(4-chlorophenoxy)-3-oxo-, ethyl ester is unique due to the presence of both the chlorophenoxy group and the ethyl ester group, which confer distinct chemical properties and reactivity. This makes it particularly useful in specific chemical syntheses and industrial applications.
Propriétés
Numéro CAS |
823214-60-4 |
|---|---|
Formule moléculaire |
C13H15ClO4 |
Poids moléculaire |
270.71 g/mol |
Nom IUPAC |
ethyl 2-(4-chlorophenoxy)-3-oxopentanoate |
InChI |
InChI=1S/C13H15ClO4/c1-3-11(15)12(13(16)17-4-2)18-10-7-5-9(14)6-8-10/h5-8,12H,3-4H2,1-2H3 |
Clé InChI |
XJDKLTOKPDIBEG-UHFFFAOYSA-N |
SMILES canonique |
CCC(=O)C(C(=O)OCC)OC1=CC=C(C=C1)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(2-{[(3-Hydroxyphenyl)methyl]sulfanyl}ethyl)sulfanyl]ethane-1-sulfonic acid](/img/structure/B14227573.png)

![N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-L-isoleucyl-L-threonylglycine](/img/structure/B14227579.png)
![2-[(4,4-Difluorobut-3-EN-1-YL)sulfanyl]-4-ethyl-4,5-dihydro-1,3-thiazole](/img/structure/B14227587.png)

![2-[2-(Buta-1,3-dien-2-yl)-3,6-dimethoxyphenyl]-1,3-dithiane](/img/structure/B14227591.png)

![1-Azabicyclo[2.2.0]hexane-4-carboxylic acid](/img/structure/B14227604.png)



![1,2-Di([1,1'-binaphthalen]-4-yl)benzene](/img/structure/B14227643.png)


